4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound belongs to the 1,3,4-oxadiazole class of heterocyclic molecules, characterized by a benzamide core linked to a sulfonyl-substituted 4-methylpiperidine moiety and a pyridin-2-yl-functionalized oxadiazole ring. The 1,3,4-oxadiazole scaffold is renowned for its metabolic stability and ability to engage in hydrogen bonding, making it a common pharmacophore in drug discovery . The sulfonyl group enhances solubility and bioavailability, while the 4-methylpiperidine substituent may influence receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-14-9-12-25(13-10-14)30(27,28)16-7-5-15(6-8-16)18(26)22-20-24-23-19(29-20)17-4-2-3-11-21-17/h2-8,11,14H,9-10,12-13H2,1H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWASTCPVFESFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Sulfonylation: Introduction of the sulfonyl group is usually done using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling reactions: The final step involves coupling the oxadiazole and sulfonylated benzamide intermediates using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or oxadiazole moieties using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:
*Molecular formula inferred from structural analogs in .
Structural and Functional Analysis
- Pyridine’s nitrogen may also form hydrogen bonds, as seen in GSK735826A (a kinase inhibitor with pyridinyl-thiazole motifs) . 4-Methoxyphenylmethyl (LMM5): The methoxy group increases lipophilicity, which correlates with antifungal activity but may reduce aqueous solubility . Furan-2-yl (LMM11): The furan ring’s oxygen atom contributes to electronegativity, enhancing interactions with thioredoxin reductase’s redox-active site .
Sulfamoyl Substituent :
- 4-Methylpiperidin-1-yl (Target Compound, BE45755, BB11257) : The piperidine ring improves membrane permeability due to its basic nitrogen, while the methyl group reduces metabolic degradation. This moiety is critical in antibacterial compounds like BE45755 .
- Benzyl(methyl) (LMM5) : Bulky substituents may hinder diffusion across cell walls, explaining LMM5’s lower antifungal potency than LMM11 .
Biological Activity
The compound 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a piperidine ring, a sulfonyl group, and an oxadiazole moiety, contribute to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Structural Overview
The structural formula of the compound can be represented as follows:
This structure includes:
- A piperidine ring which is known for its role in various pharmacological activities.
- A sulfonyl group that enhances solubility and biological activity.
- An oxadiazole moiety , which is recognized for its potential in drug discovery due to its varied biological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the piperidine derivative via reaction with sulfonyl chloride.
- Coupling this intermediate with a benzamide derivative that contains the oxadiazole structure under controlled conditions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole and piperidine moieties were tested against various bacterial strains:
| Compound | Bacterial Strain | Activity (IC50 µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14±0.003 |
| 7m | Bacillus subtilis | 0.63±0.001 |
| 7n | Escherichia coli | 2.17±0.006 |
| 7o | Staphylococcus aureus | 1.13±0.003 |
These results indicate strong antibacterial activity with IC50 values significantly lower than standard reference compounds, suggesting potential for development as new antimicrobial agents .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological pathways:
| Enzyme | Inhibition Activity (IC50 µM) |
|---|---|
| Acetylcholinesterase | 6.28±0.003 |
| Urease | 1.21±0.005 |
These findings highlight the compound's potential as a therapeutic agent targeting neurological disorders and urea cycle dysfunctions .
The mechanism of action for This compound involves interaction with specific molecular targets such as enzymes and receptors:
- The sulfonyl group acts as an electrophile, facilitating nucleophilic attack by amino acid residues in target proteins.
- The oxadiazole moiety may influence binding affinity due to its heterocyclic nature, enhancing interactions with biological macromolecules.
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to this benzamide derivative:
- Anticancer Properties : In vitro studies demonstrated that related compounds exhibited cytotoxic effects on various cancer cell lines, suggesting a role in cancer therapy .
- Neuroprotective Effects : Research indicates that derivatives can protect neuronal cells from oxidative stress, highlighting their potential in treating neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
